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Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine

Cat. No.: B063768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-5-ethoxypyridine. Due to the limited availability of experimental data for this specific
compound in public databases, this guide presents a combination of experimental data for the
closely related analog, 3-Bromo-5-methoxypyridine, and predicted data for 3-Bromo-5-
ethoxypyridine based on established spectroscopic principles. This approach offers valuable
insights for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data. Data presented for 3-Bromo-5-methoxypyridine is experimental,
while data for 3-Bromo-5-ethoxypyridine is predicted based on analogy and established
chemical shift and fragmentation patterns.

Table 1: *"H NMR Spectroscopic Data
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
3-Bromo-5-
methoxypyridi  CDCls 8.27 d 17.20 H-2, H-6
ne[1][2]
7.36 s H-4
3.86 s -OCHs
3-Bromo-5-
ethoxypyridin ~ CDClIs ~8.2-8.3 d H-2, H-6
e (Predicted)
~7.3-74 t H-4
~4.1 q ~7.0 -OCH2CHs
~14 t ~7.0 -OCH2CHs
« 13 1 1
Predicted Chemical .
Compound Solvent . Assignment
Shift (6) ppm
3-Bromo-5-
o CDCls ~155 C-5
ethoxypyridine
~148 C-2
~140 C-6
~124 C-4
~118 C-3
~64 -OCH2CHs
~15 -OCH2CHs3
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Note: Predicted values are based on the analysis of substituted pyridines and ethoxybenzene
derivatives.[3][4]

Table 3: IR Spectroscopic Data (Predicted Characteristic
Absorptions)

. Predicted Absorption ) .
Functional Group - ( 1 Vibration Mode
ange (cm~

Aromatic C-H 3100 - 3000 Stretch
Aliphatic C-H (ethoxy) 2980 - 2850 Stretch
C=N (pyridine ring) 1600 - 1550 Stretch
C=C (pyridine ring) 1500 - 1400 Stretch

1260 - 1200 (asymmetric),
C-O (ether) ) Stretch
1050 - 1000 (symmetric)

C-Br 700 - 500 Stretch

Note: These are predicted ranges based on characteristic infrared absorption frequencies for
the respective functional groups.[5][6][7][8]

Table 4: Mass Spectrometry Data

Compound lonization Method [M]+ (m/z)

Key Fragment lons
(m/z)

3-Bromo-5- -
o DCI/NH3 188/190 (M+H)* Not specified
methoxypyridine[1][9]

172/174 ([M-C2Hs]*),

3-Bromo-5-
o 144/146 (M-
ethoxypyridine El 201/203
i C2HsQ]"), 122 ([M-
(Predicted)
Br]*)

Note: The characteristic isotopic pattern of bromine (*°Br and &!Br in an approximate 1:1 ratio)
results in M+ and M+2 peaks of nearly equal intensity.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-
Bromo-5-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of the sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution
is homogeneous.

1H NMR Spectroscopy:
e Instrument: 400 MHz (or higher) NMR Spectrometer.
e Pulse Sequence: A standard single-pulse experiment.

e Acquisition Parameters:

[¢]

Number of scans: 16-64 (or as needed to achieve adequate signal-to-noise).

[e]

Relaxation delay: 1-5 seconds.

o

Spectral width: Approximately 16 ppm, centered around 5-6 ppm.

[¢]

Temperature: 298 K.

13C NMR Spectroscopy:

e Instrument: 100 MHz (or higher) NMR Spectrometer.
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» Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:

[¢]

Number of scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation delay: 2 seconds.

[e]

Spectral width: Approximately 200-250 ppm.

o

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

e Instrument: FT-IR Spectrometer.

e Mode: Attenuated Total Reflectance (ATR).
e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~2.

e Number of Scans: 16-32.
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Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent
(e.g., methanol or acetonitrile).

If necessary, further dilute the stock solution to a final concentration of approximately 10-100
pg/mL.

Filter the solution through a syringe filter (e.g., 0.22 um) to remove any particulate matter.

Transfer the filtered solution to an appropriate vial for the mass spectrometer's autosampler.
Data Acquisition (Electron lonization - EI):

 Instrument: A mass spectrometer equipped with an electron ionization source, such as a Gas
Chromatograph-Mass Spectrometer (GC-MS).

 |onization Energy: 70 eV.
e Mass Range: m/z 40-500.

¢ Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature
program should be used to ensure proper separation and elution of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 3-Bromo-5-ethoxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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